O-beta-ribosyl(1''--2')adenosine-5''-phosphate
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Overview
Description
O-beta-ribosyl(1’‘–2’)adenosine-5’‘-phosphate is a modified nucleotide that has been identified in yeast methionine initiator tRNA. This compound is an isomeric form of O-ribosyl-adenosine, bearing an additional phosphoryl-monoester group on its ribose 2 moiety. The structural determination of this compound has revealed that it has a (1’‘→2’)-glycosidic bond with a β-spatial configuration .
Preparation Methods
The synthesis of O-beta-ribosyl(1’‘–2’)adenosine-5’'-phosphate involves several steps. One method includes the chemical procedure of periodate oxidation and subsequent β-elimination with cyclohexylamine on mono- and dinucleotides containing the compound . Another method involves the use of H-phosphonate chemistry, where 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose reacts in the presence of SnCl4 to form the ribosyl ring .
Chemical Reactions Analysis
O-beta-ribosyl(1’‘–2’)adenosine-5’'-phosphate undergoes various chemical reactions, including oxidation and substitution. Periodate oxidation is a common reaction used to characterize the location of the phosphate group on the ribose moiety . The compound can also undergo β-elimination reactions with cyclohexylamine . The major products formed from these reactions include modified nucleotides with specific glycosidic bonds.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It plays a crucial role in RNA production, modifying nucleotides in RNA formation for mRNA molecule production used in protein synthesis. Additionally, it is essential for the biosynthesis of purine, a crucial molecular base in DNA and RNA. The compound’s unique structure and properties make it valuable for studying tRNA modifications and protein biosynthesis.
Mechanism of Action
The mechanism of action of O-beta-ribosyl(1’‘–2’)adenosine-5’‘-phosphate involves its incorporation into tRNA, where it forms a (1’‘→2’)-glycosidic bond with a β-spatial configuration . This modification affects the tRNA’s function in protein synthesis, enhancing its stability and efficiency. The molecular targets and pathways involved include the ribose moiety and the phosphate group, which play critical roles in the compound’s activity .
Comparison with Similar Compounds
O-beta-ribosyl(1’‘–2’)adenosine-5’‘-phosphate can be compared with other similar compounds, such as O-alpha-ribosyl-(1’‘–2’)-adenosine from poly(ADP-Ribose) . The primary difference lies in the spatial configuration of the glycosidic bond, with the former having a β-configuration and the latter an α-configuration . Other similar compounds include 2’-O-ribosyladenosine (phosphate) and 5’‘-phosphate of O-ribosyl(1’‘–2’‘) guanosine . The unique β-configuration of O-beta-ribosyl(1’‘–2’)adenosine-5’'-phosphate distinguishes it from these related compounds.
Properties
Molecular Formula |
C15H22N5O11P |
---|---|
Molecular Weight |
479.34 g/mol |
IUPAC Name |
[5-[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H22N5O11P/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(23)5(1-21)29-14)31-15-10(24)8(22)6(30-15)2-28-32(25,26)27/h3-6,8-11,14-15,21-24H,1-2H2,(H2,16,17,18)(H2,25,26,27) |
InChI Key |
OTKILVSIHNCMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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